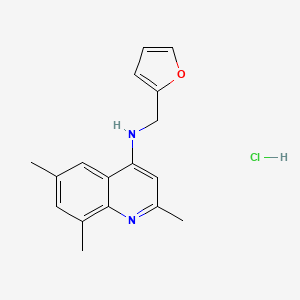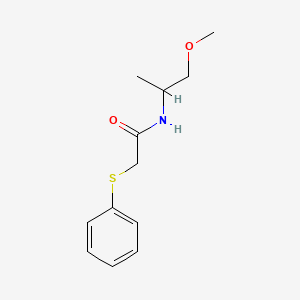![molecular formula C14H10FN3O2 B3975993 4-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B3975993.png)
4-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine
Overview
Description
4-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. The compound belongs to the class of oxadiazoles, which are known for their diverse biological activities.
Scientific Research Applications
Herbicidal Activity
- Synthesis and Herbicidal Activity of Novel Pyridines : A series of novel pyridines, including 4-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine, demonstrated moderate to high herbicidal activity against various weeds. One compound exhibited potent activity without damaging crops (Tajik & Dadras, 2011).
Antimicrobial and Antitubercular Activities
- Synthesis and Evaluation of Antimicrobial Activities : Compounds with a pyridin-4-yl-1,3,4-oxadiazole structure were found to possess significant antimicrobial and antitubercular activities. These findings suggest their potential as therapeutic agents against various bacterial and fungal infections (Shingare et al., 2022).
Anticancer Properties
- Anticancer Applications in Pyridine Derivatives : The oxadiazole analogues derived from 2-aminopyridine, closely related to the 4-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine, demonstrated notable anticancer activities. They were effective against various cancer cell lines including lung cancer, colon cancer, and leukemia (Ahsan & Shastri, 2015).
Organic Light-Emitting Diodes (OLEDs)
- Application in OLEDs : Oxadiazole-pyridine compounds, similar in structure to the chemical , have been utilized in the development of efficient organic light-emitting diodes. These compounds serve as hole-blocking materials, enhancing the performance and efficiency of OLED devices (Wang et al., 2001).
Antitubercular Activity
- Docking Simulations for Antitubercular Agents : Benzene sulfonamide pyrazole oxadiazole derivatives, which include the compound in focus, demonstrated good antitubercular activity. Molecular docking studies suggest these compounds as potential antitubercular agents, highlighting their therapeutic potential (Shingare et al., 2018).
X-ray Powder Diffraction
- Structural Analysis : X-ray powder diffraction techniques have been used to analyze and confirm the structure of compounds similar to 4-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine, aiding in the development of new pharmaceuticals (Wang et al., 2017).
properties
IUPAC Name |
5-(3-fluoro-4-methoxyphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O2/c1-19-12-3-2-10(8-11(12)15)14-17-13(18-20-14)9-4-6-16-7-5-9/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZTZELKQPGCGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=NC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



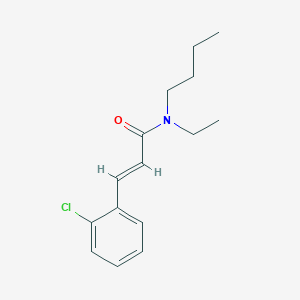
![4,4'-[(3-nitrophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3975921.png)



![2-(4-bromophenyl)-2-oxoethyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)cyclohexanecarboxylate](/img/structure/B3975961.png)
![4-[(4-isopropylphenyl)carbonothioyl]morpholine](/img/structure/B3975968.png)
![methyl N-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycinate](/img/structure/B3975975.png)
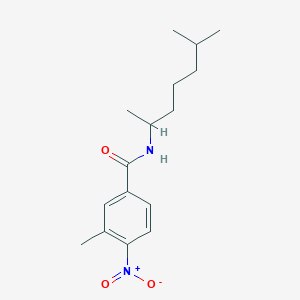
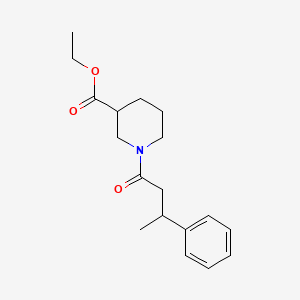
![2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-4-nitrobenzamide](/img/structure/B3975986.png)
![N-(2,5-dimethylphenyl)-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B3975988.png)
